molecular formula C10H4O4 B1197450 1,2,3,4-Naphthalenetetrone CAS No. 30266-58-1

1,2,3,4-Naphthalenetetrone

Cat. No.: B1197450
CAS No.: 30266-58-1
M. Wt: 188.14 g/mol
InChI Key: HZVGIXIRNANSHU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,2,3,4-Naphthalenetetrone plays a crucial role in biochemical reactions, particularly in inhibiting the activity of enzymes involved in lipid synthesis . It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of enzymes that are essential for bacterial growth, thereby exhibiting strong antimicrobial properties against both Gram-positive and Gram-negative bacteria . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to their inhibition.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with lipid synthesis, which is crucial for maintaining cell membrane integrity . This disruption can lead to cell death, particularly in bacterial cells. Additionally, this compound has been shown to impact cell signaling pathways and gene expression, further affecting cellular metabolism . These effects highlight the compound’s potential as an antimicrobial agent.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes involved in lipid synthesis . By binding to the active sites of these enzymes, this compound inhibits their activity, leading to a disruption in lipid synthesis. This inhibition can result in the accumulation of toxic intermediates, further contributing to its antimicrobial effects . Additionally, this compound may also influence gene expression, although the exact mechanisms remain to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to a decrease in its antimicrobial activity . Long-term exposure to this compound has been associated with sustained inhibition of lipid synthesis and prolonged antimicrobial effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid synthesis . It interacts with enzymes and cofactors that are essential for these pathways, leading to a disruption in metabolic flux and changes in metabolite levels . The compound’s impact on metabolic pathways further contributes to its antimicrobial properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The distribution of this compound within cells is crucial for its antimicrobial effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its antimicrobial properties.

Chemical Reactions Analysis

1,2,3,4-Naphthalenetetrone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, chlorine, and various reducing agents. The major products formed from these reactions include tetrahydroxy derivatives and other quinone compounds .

Scientific Research Applications

Comparison with Similar Compounds

1,2,3,4-Naphthalenetetrone is unique due to its multiple oxo groups and strong antimicrobial properties. Similar compounds include:

These compounds share some structural similarities but differ in their functional groups and specific applications.

Properties

IUPAC Name

naphthalene-1,2,3,4-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVGIXIRNANSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184354
Record name Oxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30266-58-1
Record name 1,2,3,4-Naphthalenetetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30266-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030266581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-TETRAOXOTETRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9FIQ15Q9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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